An In-depth Technical Guide to Fmoc-NH-PEG14-acid: Properties and Applications
An In-depth Technical Guide to Fmoc-NH-PEG14-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-NH-PEG14-acid is a discrete polyethylene (B3416737) glycol (dPEG) derivative that serves as a versatile bifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to facilitate its application in research and development.
Core Properties and Specifications
Fmoc-NH-PEG14-acid is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, separated by a 14-unit ethylene (B1197577) glycol chain. This structure imparts both hydrophilicity and reactive handles for sequential or orthogonal conjugation strategies.
Physicochemical and Chemical Properties
The key quantitative data for Fmoc-NH-PEG14-acid are summarized in the table below, providing a clear reference for experimental design and analysis.
| Property | Value | Reference |
| Chemical Formula | C46H73NO18 | [1] |
| Molecular Weight | 928.08 g/mol | [1] |
| Exact Mass | 927.4800 u | [1] |
| Purity | >95% | [1] |
| Appearance | To be determined (typically a white to off-white solid or oil) | [1] |
| Elemental Analysis | C: 59.53%, H: 7.93%, N: 1.51%, O: 31.03% |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of Fmoc-NH-PEG14-acid.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | |
| Short-term Storage | 0 - 4 °C for days to weeks | |
| Long-term Storage | -20 °C for months to years | |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
Chemical Structure and Visualization
The precise arrangement of functional groups and the PEG spacer is critical to the functionality of Fmoc-NH-PEG14-acid.
Caption: Chemical Structure of Fmoc-NH-PEG14-acid.
Experimental Protocols and Methodologies
The utility of Fmoc-NH-PEG14-acid lies in its ability to link different molecular entities. Below are detailed protocols for the deprotection of the Fmoc group and the activation of the carboxylic acid, which are prerequisite steps for most conjugation reactions.
Fmoc Deprotection Protocol
This procedure exposes the primary amine for subsequent conjugation.
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Reagent Preparation : Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
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Dissolution : Dissolve the Fmoc-NH-PEG14-acid in DMF.
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Deprotection Reaction : Add the 20% piperidine solution to the dissolved PEG linker. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.
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Reaction Monitoring : Monitor the reaction to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up : Upon completion, the piperidine and cleaved Fmoc adducts are typically removed by washing with a suitable solvent or by precipitation of the product.
Carboxylic Acid Activation and Amide Bond Formation
This protocol details the formation of a stable amide bond with an amine-containing molecule.
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Reagent Preparation : Prepare solutions of the deprotected NH2-PEG14-acid, the amine-containing target molecule, a coupling agent (e.g., EDC or HATU), and an activator (e.g., NHS or HOBt) in an appropriate anhydrous solvent like DMF.
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Activation : In a reaction vessel, dissolve the NH2-PEG14-acid and the activator (e.g., NHS). Add the coupling agent (e.g., EDC) and stir for a designated time (typically 15-30 minutes) at room temperature to form the active ester.
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Conjugation : Add the amine-containing target molecule to the activated PEG linker solution.
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Reaction Monitoring : Monitor the progress of the conjugation reaction by LC-MS or HPLC until the starting materials are consumed.
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Purification : Purify the resulting conjugate using techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and coupling byproducts.
Applications in Drug Development and Research
Fmoc-NH-PEG14-acid is a key component in several advanced biomedical applications. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of conjugated molecules.
PROTAC Development
As a PROTAC linker, Fmoc-NH-PEG14-acid connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Bioconjugation and PEGylation
The process of PEGylation, or the covalent attachment of PEG chains, can improve the solubility, stability, and in vivo circulation time of therapeutic proteins and peptides.
Caption: A typical bioconjugation workflow using Fmoc-NH-PEG14-acid.
Signaling Pathway Modulation
By improving the delivery and stability of a drug, PEGylation can enhance its ability to modulate a specific signaling pathway. For instance, a PEGylated kinase inhibitor would have a longer half-life, potentially leading to more sustained inhibition of its target pathway.
Caption: Inhibition of a kinase signaling pathway by a PEGylated drug.
